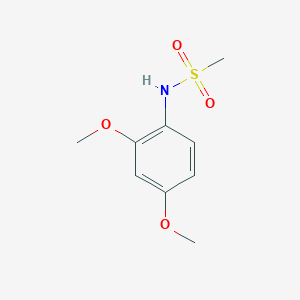

N-(2,4-dimethoxyphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

264141-80-2 |

|---|---|

Molecular Formula |

C9H13NO4S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO4S/c1-13-7-4-5-8(9(6-7)14-2)10-15(3,11)12/h4-6,10H,1-3H3 |

InChI Key |

WUTWZBKUZWSUDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization

Established Methodologies for N-Arylmethanesulfonamide Synthesis

The creation of the sulfonamide bond is a cornerstone of medicinal and materials chemistry. For N-arylmethanesulfonamides, including the title compound, several synthetic approaches have been established.

Sulfonylation of Amines with Methanesulfonyl Chloride

The most conventional and widely employed method for the synthesis of N-arylmethanesulfonamides is the reaction of a primary or secondary arylamine with methanesulfonyl chloride. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide via this route involves the reaction of 2,4-dimethoxyaniline (B45885) with methanesulfonyl chloride. A variety of bases can be used, with pyridine (B92270) and triethylamine (B128534) being common choices, often in a suitable inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is generally carried out at temperatures ranging from 0 °C to room temperature. For instance, a general procedure for the formation of a similar sulfonamide bridge involves stirring the corresponding aniline (B41778) and methanesulfonyl chloride in a mixture of dichloromethane and pyridine for several hours at room temperature. semanticscholar.org The reaction provides a direct and efficient route to the desired product.

The general reaction scheme is as follows: 2,4-Dimethoxyaniline + Methanesulfonyl Chloride → this compound + HCl

The choice of base and solvent can be critical to optimize the reaction yield and purity of the product. While primary amines are highly reactive, secondary amines may exhibit lower reactivity. nih.gov

Exploration of Alternative Synthetic Routes and Optimized Conditions

While the sulfonylation of amines is a robust method, concerns over potentially genotoxic impurities that can arise from the reaction of an aniline with methanesulfonyl chloride have prompted the development of alternative strategies. organic-chemistry.org

A significant alternative is the Palladium-catalyzed N-arylation of methanesulfonamide (B31651) with an appropriate aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene (B92324) or 1-chloro-2,4-dimethoxybenzene). This cross-coupling reaction offers a different bond-forming strategy (C-N bond formation) to arrive at the same product. Optimized conditions for such couplings often involve a palladium catalyst, a suitable ligand such as t-BuXPhos, and a base in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures. organic-chemistry.org This method has demonstrated excellent functional group tolerance and can produce high yields, offering a safer synthetic route. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a technique to optimize conditions, often leading to shorter reaction times and improved yields under solvent-free and catalyst-free conditions for the sulfonylation of amines. thieme-connect.de

Design and Synthesis of Structurally Modified this compound Derivatives

To investigate structure-activity relationships (SAR) and fine-tune the properties of this compound, the design and synthesis of structurally modified derivatives are essential. These modifications can be targeted at the aromatic ring or the sulfonamide nitrogen moiety.

Strategies for Aromatic Ring Functionalization

The 2,4-dimethoxyphenyl ring offers several positions for the introduction of new functional groups to modulate the electronic and steric properties of the molecule.

One powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . youtube.comlibretexts.orgresearchgate.netyoutube.comrsc.org This would typically require a halogenated precursor, for example, N-(5-bromo-2,4-dimethoxyphenyl)methanesulfonamide. This precursor could then be coupled with a wide variety of boronic acids or esters to introduce diverse aryl or alkyl substituents at the 5-position of the aromatic ring. The synthesis of sulfonamide methoxypyridine derivatives has been successfully achieved via Suzuki coupling, highlighting the utility of this method for constructing key carbon-carbon bonds in complex sulfonamides. nih.gov

Another advanced technique is the direct C-H bond functionalization. Palladium-catalyzed meta-C-H arylation and alkylation have been successfully applied to benzylsulfonamide derivatives. nih.gov This strategy, if adapted, could allow for the direct introduction of substituents onto the aromatic ring of this compound without the need for pre-functionalization with a halogen.

Modifications at the Sulfonamide Nitrogen Moiety

The sulfonamide nitrogen atom possesses a proton that can be substituted, allowing for further derivatization. N-alkylation is a common modification. This can be achieved by treating this compound with an alkyl halide in the presence of a base. Acid-catalyzed, solvent-switchable chemoselective N-alkylation of unprotected arylamines provides a modern approach to such transformations. researchgate.net The introduction of an alkyl group on the nitrogen atom can significantly alter the compound's polarity, hydrogen bonding capability, and conformational flexibility.

For example, the synthesis of various methanesulfonamide derivatives has been accomplished by reacting the parent sulfonamide with different reagents to modify the nitrogen moiety, showcasing the feasibility of this approach. researchgate.net

Introduction of Diverse Substituents for Structural Perturbation Studies

Structural perturbation studies, often guided by structure-activity relationship (SAR) analysis, are crucial in medicinal chemistry to optimize the biological activity of a lead compound. nih.govnih.govmdpi.com For this compound, this involves the systematic introduction of a variety of substituents at different positions to probe their effect on the molecule's properties.

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides involved systematic "methoxy and bromo scans" across the aromatic rings to evaluate their impact on cytotoxicity. semanticscholar.org A similar approach could be applied to the this compound scaffold. This would involve synthesizing a library of compounds where substituents with varying electronic (electron-donating and electron-withdrawing) and steric (small and bulky) properties are introduced on the aromatic ring.

The combination of strategies mentioned above, such as Suzuki coupling for aryl group introduction and N-alkylation, allows for the creation of a diverse chemical library for comprehensive SAR studies. These studies are essential for understanding the molecular interactions that govern the compound's function and for the rational design of new analogues with improved characteristics. amanote.com

Chemical Derivatization for Enhanced Analytical Performance in Research

Chemical derivatization is a critical strategy in analytical chemistry used to modify an analyte's structure to enhance its detectability and improve its chromatographic properties. For a compound like this compound, which possesses a secondary sulfonamide nitrogen, derivatization can be pivotal for achieving the low detection limits required in various research applications. The modification typically targets the active hydrogen on the sulfonamide nitrogen, converting it into a derivative with superior analytical characteristics for techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

The primary objectives of derivatizing this compound are to introduce a chromophoric or fluorophoric tag for enhanced spectroscopic detection, to increase the molecule's volatility for GC analysis, or to improve its ionization efficiency for MS-based methods.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization is often employed to attach a moiety that strongly absorbs ultraviolet (UV) light or exhibits fluorescence, thereby significantly increasing method sensitivity.

Fluorescent Labeling: Reagents that react with secondary amines are ideal for derivatizing the sulfonamide nitrogen. Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are two such reagents. rsc.orgthermofisher.com Reaction with these compounds introduces a highly fluorescent tag, allowing for detection at picomole or even femtomole levels using a fluorescence detector (FLD). The reaction with DNS-Cl, for instance, would yield a highly fluorescent N-dansyl derivative, which is well-suited for trace-level quantification in complex matrices.

UV Chromophore Introduction: To enhance UV detection, a derivatizing agent can be used to introduce a strong chromophore into the molecule. While the inherent aromatic ring provides some UV absorbance, adding a specific chromophoric tag can shift the maximum absorbance to a more selective wavelength and increase the molar absorptivity.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of sulfonamides can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization is almost always a prerequisite to address these issues.

Silylation: This is a common technique where the active hydrogen on the sulfonamide nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. mdpi.com The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC separation and subsequent MS analysis.

Acylation and Alkylation: These methods involve introducing an acyl or alkyl group, respectively. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) not only increases volatility but can also introduce electronegative atoms that enhance detection by electron capture detection (ECD). jfda-online.com Alkylation, often methylation, serves a similar purpose of reducing polarity and increasing volatility. researchgate.net

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization can be employed to improve the ionization efficiency of the analyte, leading to a stronger signal and better sensitivity. For this compound, derivatization can introduce a permanently charged group or a moiety that is more readily ionized by techniques like electrospray ionization (ESI). Reagents such as p-toluenesulfonyl chloride (tosyl chloride) can react with the secondary amine, and the resulting derivative may exhibit improved chromatographic and mass spectrometric behavior. mdpi.com

The following table summarizes potential derivatization strategies applicable to this compound for enhanced analytical performance.

| Derivatization Strategy | Target Functional Group | Reagent Example | Analytical Technique | Performance Enhancement |

|---|---|---|---|---|

| Fluorescent Labeling | Sulfonamide N-H | Dansyl chloride (DNS-Cl) | HPLC-FLD | Greatly increased sensitivity via fluorescence detection. |

| Fluorescent Labeling | Sulfonamide N-H | 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD | Addition of a highly fluorescent tag for trace analysis. |

| Silylation | Sulfonamide N-H | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increased volatility and thermal stability; improved peak shape. |

| Acylation | Sulfonamide N-H | Pentafluoropropionic anhydride (PFPA) | GC-MS/ECD | Increased volatility and potential for enhanced electron capture detection. |

| Ionization Enhancement | Sulfonamide N-H | p-Toluenesulfonyl chloride (TsCl) | LC-MS/MS | Improved ionization efficiency and chromatographic retention. |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(2,4-dimethoxyphenyl)methanesulfonamide. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the known structure and data from analogous compounds.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal provide crucial information about the electronic environment and connectivity of the protons.

The aromatic region is expected to show a complex splitting pattern due to the three protons on the dimethoxy-substituted phenyl ring. The proton at the 6-position (H-6), being ortho to the methoxy (B1213986) group and meta to the sulfonamide group, would likely appear as a doublet. The proton at the 5-position (H-5), situated between the two methoxy groups, is expected to be a doublet of doublets. The proton at the 3-position (H-3), adjacent to a methoxy group, would likely be a doublet.

The two methoxy groups (-OCH₃) are expected to appear as two distinct singlets in the upfield region of the spectrum, each integrating to three protons. The methyl group of the methanesulfonamide (B31651) moiety (-SO₂CH₃) would also present as a singlet, integrating to three protons. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH | Variable (broad singlet) | s (br) | - | 1H |

| Ar-H6 | ~7.0-7.5 | d | ~8-9 | 1H |

| Ar-H5 | ~6.4-6.6 | dd | J ≈ 8-9, 2-3 | 1H |

| Ar-H3 | ~6.3-6.5 | d | ~2-3 | 1H |

| OCH₃ (C4) | ~3.8-3.9 | s | - | 3H |

| OCH₃ (C2) | ~3.7-3.8 | s | - | 3H |

Note: The chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and sulfonamide substituents. The carbon atoms directly attached to the oxygen of the methoxy groups (C-2 and C-4) are expected to be significantly downfield. The carbon attached to the nitrogen of the sulfonamide group (C-1) will also be deshielded. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzene (B151609) rings. The carbons of the two methoxy groups and the methanesulfonamide methyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic C1-N) | ~120-125 |

| C=O (Aromatic C2-O) | ~155-160 |

| C=O (Aromatic C3) | ~98-102 |

| C=O (Aromatic C4-O) | ~158-162 |

| C=O (Aromatic C5) | ~104-108 |

| C=O (Aromatic C6) | ~122-126 |

| OCH₃ (C2) | ~55-57 |

| OCH₃ (C4) | ~55-57 |

Note: The chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY correlations would be expected between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. For instance, it would show correlations between the aromatic protons and their respective carbons, as well as between the methyl protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the methoxy protons to the aromatic carbons they are attached to (C-2 and C-4). Correlations from the N-H proton to the adjacent aromatic carbon (C-1) and from the methyl protons of the sulfonamide group to the sulfur atom's carbon would also be anticipated.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibration of the sulfonamide group is expected to appear as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are characteristic and are expected to produce strong absorptions around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups are expected in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3200 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1170-1150 | Strong |

| C-O Stretch (Aryl Ether) | 1275-1200 (asym), 1075-1020 (sym) | Strong |

Note: The frequencies are estimations and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching of the S=O group in the sulfonamide, which is strong in the FT-IR spectrum, would also be expected to be a prominent band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, often give a strong and sharp signal in the Raman spectrum, which is characteristic of the substitution pattern. The C-H stretching vibrations, both aromatic and aliphatic, would also be observable.

Expected Raman Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| S=O Symmetric Stretch | 1170-1150 | Strong |

Note: The frequencies and intensities are estimations and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular mass of a compound, thereby confirming its elemental composition. For this compound (C₉H₁₃NO₄S), the theoretical exact mass can be calculated, and HRMS provides an experimental value with high accuracy, typically within a few parts per million (ppm).

Under electrospray ionization (ESI) conditions, the compound is expected to form a protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion, revealing characteristic pathways that help in structural confirmation. The fragmentation of sulfonamides is well-documented and typically involves cleavage at the weakest bonds within the molecule. researchgate.net

Key fragmentation pathways for protonated this compound would likely include:

Cleavage of the S-N bond: This is a common fragmentation route for sulfonamides, leading to the formation of characteristic ions. researchgate.net Heterolytic cleavage can result in the formation of a protonated 2,4-dimethoxyaniline (B45885) ion and a methanesulfonyl fragment.

Cleavage of the C(aryl)-N bond: This pathway would generate ions corresponding to the methanesulfonamide moiety and the dimethoxyphenyl group.

Loss of the SO₂ group: The expulsion of sulfur dioxide is another characteristic fragmentation pattern observed in the mass spectra of sulfonamides.

The analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the unambiguous identification of the compound and provides valuable information about its structural integrity. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Insights

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single crystal X-ray diffraction analysis provides the absolute configuration and detailed geometric parameters of this compound. esrf.fr This technique reveals the precise arrangement of atoms in the crystal lattice, including the unit cell dimensions, space group, and bond parameters. mdpi.com While specific data for the title compound is not available, analysis of closely related sulfonamide structures allows for a reliable prediction of its crystallographic properties. nih.govresearchgate.netresearchgate.net

Interactive Table: Illustrative Crystallographic Data for a Sulfonamide Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.177 |

| b (Å) | 5.218 |

| c (Å) | 15.162 |

| β (°) | 103.52 |

| Volume (ų) | 706.0 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.302 |

Note: Data presented is representative of a similar sulfonamide structure for illustrative purposes. nih.gov

Analysis of Molecular Conformation and Torsion Angles

The conformation of the molecule is largely defined by the torsion angles around the sulfonamide bridge. A key parameter is the C(aryl)-S-N-C(aryl) torsion angle, which dictates the relative orientation of the two aromatic rings. mdpi.com In many N-aryl sulfonamides, the molecule adopts a twisted conformation at the sulfur atom. nih.govnih.gov For instance, in N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the C-SO₂-NH-C torsion angle is 66.5 (2)°. nih.gov The dihedral angle between the planes of the two rings is also a critical descriptor of the molecular shape. nih.gov These angles are influenced by both intramolecular steric effects and intermolecular packing forces within the crystal. mdpi.com

Interactive Table: Key Torsion Angles in Related Sulfonamide Structures

| Compound | C-S-N-C Torsion Angle (°) | Reference |

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | -71.4 (2) | nih.gov |

| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 66.5 (2) | nih.gov |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | +66.56 (3) | mdpi.com |

Elucidation of Intermolecular Interactions and Supramolecular Architecture

The crystal packing of sulfonamides is typically dominated by intermolecular hydrogen bonds involving the sulfonamide N-H group as a donor and one of the sulfonyl oxygen atoms as an acceptor. mdpi.com These N-H···O interactions often lead to the formation of well-defined supramolecular architectures, such as infinite one-dimensional chains with a C(4) graph-set motif or centrosymmetric dimers forming R²₂(8) rings. nih.govnih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red patches, highlighting the most significant interactions. nih.goviucr.org

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For sulfonamides, the most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govstrath.ac.ukresearchgate.net This analysis provides a detailed understanding of the forces governing the supramolecular assembly.

Interactive Table: Representative Hirshfeld Surface Contact Contributions for a Sulfonamide

| Contact Type | Contribution (%) |

| H···H | 53.6 |

| C···H/H···C | 20.8 |

| O···H/H···O | 17.7 |

| Other | 7.9 |

Note: Data is representative, based on a related sulfonamide structure. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. shu.ac.uk The key chromophore in this compound is the 2,4-dimethoxyphenyl ring system.

The presence of the aromatic ring gives rise to π→π* transitions, which are typically high-intensity absorptions. libretexts.orgpharmatutor.org The lone pairs of electrons on the oxygen atoms of the methoxy groups and the nitrogen and oxygen atoms of the sulfonamide group can participate in n→π* transitions. libretexts.orgslideshare.net These transitions are generally of lower intensity compared to π→π* transitions. pharmatutor.org

The methoxy groups attached to the benzene ring act as auxochromes, modifying the absorption characteristics of the chromophore. These electron-donating groups typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. shu.ac.uk The specific λ_max values and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transitions. shu.ac.uk For a related compound, ((4-nitrophenyl)sulfonyl)tryptophan, electronic transitions were observed at 217 nm and 295 nm, attributed to π→π* and a combination of n→π* and π→π* transitions, respectively. mdpi.com

Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical chemistry investigations published for the compound “this compound” that match the detailed structure and subsections requested in the prompt.

Studies providing the necessary data for Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, molecular dynamics simulations, or in silico molecular docking for this exact molecule could not be located. While research exists for other related sulfonamide or dimethoxybenzene derivatives, the strict requirement to focus solely on "this compound" prevents the use of that data.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as specified in the instructions. Any attempt to do so would require fabricating data, which would be scientifically unsound.

Computational and Theoretical Chemistry Investigations

In Silico Screening and Molecular Docking Studies for Biological Target Prediction

Identification of Key Residues and Interaction Motifs within Binding Pockets

Computational studies, particularly molecular dynamics simulations, have been instrumental in elucidating the specific molecular interactions between N-(2,4-dimethoxyphenyl)methanesulfonamide and its biological targets. These investigations have successfully identified key amino acid residues and recurring interaction motifs within the binding pockets that are crucial for ligand recognition and binding affinity.

One of the primary targets where these interactions have been studied in detail is Ubiquitin-Specific Protease 7 (USP7). Analysis of the binding of various inhibitors with structural similarities to this compound has revealed a consistent set of key residues that form the binding pocket. These residues contribute to the stability of the ligand-protein complex through a network of hydrogen bonds, and hydrophobic interactions.

The binding site can be conceptually divided to accommodate different moieties of the inhibitors. For instance, the head moiety of the ligand has been shown to interact with one set of residues, while the core and tail moieties interact with others, with some residues being shared between these interaction zones.

A comprehensive analysis of multiple inhibitor-USP7 complexes has highlighted the following key residues as being consistently involved in the interaction:

| Residue | Interaction Moiety |

| Y224 | Core, Tail |

| D295 | Not specified |

| V296 | Core |

| Q297 | Head, Core |

| Q351 | Head |

| Q405 | Core |

| L406 | Head, Core |

| M407 | Head, Core |

| R408 | Head, Core |

| F409 | Head, Core, Tail |

| M410 | Head |

| K420 | Tail |

| H456 | Tail |

| N460 | Tail |

| H461 | Core, Tail |

| Y465 | Core, Tail |

| Y514 | Core, Tail |

Pharmacophore Modeling and Virtual Screening for Novel Biological Targets

Pharmacophore modeling and virtual screening are powerful computational techniques that leverage the understanding of key structural features required for biological activity to discover novel compounds or new targets for existing compounds. In the context of this compound and related molecules, these methods have been applied to identify new potential biological targets.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response. For inhibitors of targets like USP7, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry.

The development of a pharmacophore model for a class of compounds often follows these general steps:

Selection of a Training Set: A set of active compounds with known biological data is chosen.

Conformational Analysis: The possible conformations of the training set molecules are generated.

Feature Identification: Common chemical features among the active molecules are identified.

Model Generation and Validation: A 3D arrangement of these features is proposed and then validated by its ability to distinguish known active compounds from inactive ones.

Once a validated pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. biorxiv.org In this process, large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. This approach can lead to the discovery of novel scaffolds for known targets or identify new, previously unknown biological targets for a given compound.

For the class of compounds including this compound, virtual screening campaigns based on pharmacophore models derived from known USP7 inhibitors have been conducted. nih.govaacrjournals.org These studies aim to identify new chemotypes that could potentially inhibit USP7. The process typically involves:

| Step | Description |

| Library Preparation | A large library of small molecules (e.g., from ZINC database, Specs, or natural product libraries) is prepared for screening. acs.orgtandfonline.com |

| Pharmacophore-Based Screening | The library is filtered using the pharmacophore model as a query to select molecules that possess the desired chemical features in the correct spatial arrangement. biorxiv.org |

| Molecular Docking | The hits from the pharmacophore screen are then docked into the binding site of the target protein (e.g., USP7) to predict their binding orientation and affinity. |

| Post-Docking Analysis | The docked poses are analyzed for favorable interactions with key residues in the binding pocket. |

| Experimental Validation | The most promising candidates from the computational screening are then selected for experimental testing to confirm their biological activity. |

Through such virtual screening efforts, novel inhibitors of USP7 have been identified. acs.orgnih.gov Molecular dynamics simulations of the top-ranked hits often reveal stable interactions with key residues such as Asp295, Phe409, and Tyr514, further validating the binding mode predicted by docking. nih.gov These computational approaches not only accelerate the discovery of new lead compounds but also provide valuable insights into the molecular determinants of protein-ligand interactions, which can guide the optimization of existing inhibitors.

Pre Clinical and in Vitro Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

No specific in vitro studies detailing the inhibitory activity of N-(2,4-dimethoxyphenyl)methanesulfonamide against COX-1 and COX-2 enzymes were identified. While some methanesulfonanilide derivatives have been investigated as COX-2 inhibitors, data for the 2,4-dimethoxyphenyl substituted compound, including IC50 values, are not available in the reviewed literature.

There is a lack of specific data on the inhibitory effects of this compound on various human carbonic anhydrase (hCA) isoenzymes. Although sulfonamides are a well-known class of CA inhibitors, the specific inhibition constants (Ki) for this compound against cytosolic isoenzymes hCA I and II, or tumor-associated isoenzymes, have not been reported in the available scientific literature.

While sulfonamides are broadly recognized as competitive inhibitors of dihydropteroate synthase (DHPS), specific inhibitory data (such as IC50 or Ki values) for this compound against this bacterial enzyme are not documented in the available research. nih.govwikipedia.orgpatsnap.com The mechanism of action for sulfonamides typically involves mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.com

No in vitro studies were found that investigated the modulatory or inhibitory potential of this compound on protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR).

Specific in vitro data on the inhibition of myeloperoxidase (MPO) by this compound, as well as its antioxidant properties, could not be located in the reviewed scientific literature.

There are no available in vitro studies reporting the inhibitory activity of this compound against the dipeptidyl peptidase-4 (DPP-4) enzyme.

Alpha-Glucosidase (α-GD) Inhibition

There is currently no available data from in vitro studies to assess the inhibitory activity of this compound against the α-glucosidase enzyme. The potential of this compound to act as an inhibitor of carbohydrate-hydrolyzing enzymes, a key target in managing postprandial hyperglycemia, remains uninvestigated.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

Scientific literature lacks studies that have evaluated the antiproliferative and cytotoxic effects of this compound across a panel of human cancer cell lines. Consequently, there is no data, including IC50 values, to characterize its potential as an anticancer agent.

No research has been published detailing the molecular mechanisms through which this compound might induce cell death in cancer cells. Investigations into the induction of apoptosis, necrosis, or other forms of programmed cell death by this compound have not been reported.

The effect of this compound on cell cycle progression in cancer cell lines has not been documented. There are no studies using techniques such as flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle (e.g., G0/G1, S, or G2/M).

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activity is implicated in various cancers. However, there is no available evidence to suggest that this compound modulates this pathway.

Antimicrobial and Antifungal Efficacy (In Vitro)

While the sulfonamide chemical class is known for its antimicrobial properties, the specific efficacy of this compound against various bacterial and fungal strains has not been reported in the scientific literature. There are no available data, such as minimum inhibitory concentration (MIC) values, to support its use as an antimicrobial or antifungal agent.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

No specific studies detailing the evaluation of this compound against Gram-positive and Gram-negative bacterial strains were identified. While the broader class of sulfonamides has been a cornerstone of antimicrobial research, and other novel sulfonamide derivatives are continuously being evaluated against various bacterial pathogens, data on the particular antibacterial spectrum and efficacy of this compound, including details on minimum inhibitory concentrations (MICs) against specific strains, are not present in the available literature.

Assessment Against Fungal Pathogens

There is a lack of published research assessing the in vitro activity of this compound against fungal pathogens. Investigations into novel antifungal agents are ongoing, with some studies focusing on sulfonamide analogs as potential candidates. nih.govmdpi.com However, specific data, including MICs or minimum fungicidal concentrations (MFCs) of this compound against key fungal pathogens such as Candida spp. or Aspergillus spp., have not been reported.

Anti-inflammatory and Analgesic Properties in Pre-clinical Models (In Vivo, Non-human)

No pre-clinical, in vivo studies investigating the anti-inflammatory or analgesic properties of this compound were found. While other compounds containing a dimethoxyphenyl moiety have been assessed for such activities, research specifically documenting the effects of this compound in established non-human models of inflammation (e.g., carrageenan-induced paw edema) or pain (e.g., hot plate or writhing tests) is not available. nih.govresearchgate.net

Mechanisms of Inflammatory Response Modulation

In the absence of in vivo or in vitro studies on its anti-inflammatory effects, the mechanisms by which this compound might modulate inflammatory responses remain uninvestigated. There is no available data on its potential effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), or interaction with transcription factors like NF-κB.

Evaluation of Analgesic Pathways

Specific evaluations of the analgesic pathways affected by this compound have not been documented. The central and peripheral mechanisms of action for this compound are unknown, as no studies have been published exploring its interaction with nociceptive pathways, such as opioid receptors or ion channels involved in pain signaling. researchgate.net

Biophysical Interactions with Biological Macromolecules

While the interaction of sulfonamides as a class with biological macromolecules is a subject of study, specific biophysical investigations into this compound are not available. General biophysical techniques are crucial for understanding drug-target interactions, but their application to this specific compound has not been reported in the literature. nih.govmdpi.com

Protein-Ligand Binding Dynamics and Kinetics

There is no specific information regarding the protein-ligand binding dynamics and kinetics of this compound. Studies detailing its binding affinity (e.g., dissociation constant, Kd), kinetic parameters (association and dissociation rates), or thermodynamic profile for any specific protein target are absent from the scientific literature. Research on the broader sulfonamide class indicates that the sulfonyl group can be a key binding motif, but specific data for the title compound is unavailable. nih.gov

Stereospecific Interactions with Receptors and Enzymes

Extensive literature searches did not yield specific data on the stereospecific interactions of this compound with receptors or enzymes. There is no available research detailing the enantioselective affinity or differential binding of its potential stereoisomers with biological targets. Consequently, a data table on this topic could not be generated.

Structure Activity Relationship Sar and Rational Compound Design

Elucidation of Essential Structural Features for Biological Activity

The methanesulfonamide (B31651) group (-NHSO2CH3) is a critical feature. The sulfonamide portion is a well-established pharmacophore in a multitude of therapeutic agents, known for its ability to act as a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). The methyl group attached to the sulfonyl moiety likely influences the compound's steric profile and electronic properties.

The 2,4-dimethoxyphenyl ring is another essential component. The presence and positioning of the two methoxy (B1213986) groups on the phenyl ring are predicted to be vital for activity. These groups can significantly impact the molecule's lipophilicity, electronic distribution, and potential for specific interactions with biological targets. The ortho (position 2) and para (position 4) substitution pattern creates a distinct electronic and steric environment that can influence binding affinity and selectivity.

Impact of Substituent Variation on Potency and Selectivity

While specific data for N-(2,4-dimethoxyphenyl)methanesulfonamide is limited, SAR studies on analogous sulfonamide-containing compounds provide valuable insights into how modifications to its structure could modulate its biological effects.

Table 6.2.1: Predicted Impact of Substituent Variation on Bioactivity

| Modification Site | Type of Substituent | Predicted Impact on Potency/Selectivity | Rationale |

| Phenyl Ring | Shifting methoxy groups (e.g., to 2,5- or 3,4-positions) | Likely significant change in activity and selectivity. | Alteration of electronic and steric properties, affecting target binding. |

| Replacing methoxy with other alkoxy groups (e.g., ethoxy, propoxy) | Potential increase in lipophilicity and potency, depending on the target. | Larger alkyl groups can enhance van der Waals interactions. | |

| Introducing electron-withdrawing groups (e.g., Cl, F, NO2) | Could enhance potency by altering the pKa of the sulfonamide nitrogen. | Increased acidity of the N-H proton can lead to stronger hydrogen bonds. | |

| Introducing electron-donating groups (e.g., CH3, NH2) | May decrease potency by reducing the acidity of the sulfonamide N-H. | Weaker hydrogen bonding potential. | |

| Sulfonamide Moiety | Replacing methyl with larger alkyl or aryl groups | Significant impact on steric bulk and lipophilicity, potentially altering selectivity. | Can be used to probe the size and nature of the binding pocket. |

| N-alkylation | Loss of the hydrogen bond donor capability, likely reducing or altering activity. | The N-H proton is often crucial for interaction with target residues. |

Studies on other dimethoxy-substituted phenyl compounds, such as 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, have shown that variations in substituents on the phenyl ring can dramatically affect receptor binding and functional activity. Similarly, research on other sulfonamides has demonstrated that modifications to the group attached to the sulfonyl moiety can fine-tune potency and selectivity.

Identification of Key Pharmacophoric Elements and Their Interactions with Target Sites

Based on the structural features of this compound, a hypothetical pharmacophore model can be proposed. This model would include:

Two hydrogen bond acceptors: The two oxygen atoms of the sulfonyl group.

One hydrogen bond donor: The nitrogen atom of the sulfonamide group.

An aromatic ring feature: The 2,4-dimethoxyphenyl ring.

Two hydrophobic/electron-donating centers: The two methoxy groups.

These pharmacophoric elements suggest that the molecule could interact with a biological target through a combination of hydrogen bonds and hydrophobic or aromatic stacking interactions. The precise spatial arrangement of these features would be critical for high-affinity binding. The 2,4-dimethoxy substitution pattern would orient the methoxy groups in a specific manner, which could be key for fitting into a particular binding pocket and establishing favorable interactions with amino acid residues.

Rational Design Strategies for Optimizing Research Compound Efficacy and Specificity

Leveraging the inferred SAR, several rational design strategies can be proposed to optimize the efficacy and specificity of compounds based on the this compound scaffold.

One key strategy involves bioisosteric replacement . For instance, the methoxy groups could be replaced with other groups of similar size and electronic properties, such as chloro or methyl groups, to probe the importance of the oxygen atoms for hydrogen bonding versus steric bulk.

Scaffold hopping could also be employed, where the dimethoxyphenyl ring is replaced by other aromatic or heteroaromatic systems to explore new interaction possibilities and potentially improve pharmacokinetic properties.

Furthermore, conformational constraint by introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. For example, incorporating the sulfonamide nitrogen into a heterocyclic ring system could restrict rotational freedom and present the pharmacophoric elements in a more defined orientation.

Development of Predictive Models for Structure-Activity Relationships

Given a sufficient dataset of analogues and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models could be developed to predict the potency of new derivatives. A 2D-QSAR model might correlate physicochemical properties such as logP, molar refractivity, and electronic parameters of substituents with biological activity.

For a more detailed understanding, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods would generate 3D contour maps indicating regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models would be invaluable for guiding the design of new, more potent, and selective analogues of this compound. However, the development of such models is contingent on the availability of a robust dataset of synthesized and tested compounds, which is not currently present in the public domain.

Future Directions and Advanced Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)

Pre-clinical research is actively seeking to identify new biological targets for derivatives of the N-(2,4-dimethoxyphenyl)methanesulfonamide scaffold, aiming to broaden their therapeutic potential beyond established activities. The sulfonamide class of compounds is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Current research focuses on designing and synthesizing novel derivatives to explore their efficacy against a variety of diseases.

One significant area of investigation is in oncology. For example, a novel (E)-styrylsulfonyl methylpyridine derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, known as TL-77, has demonstrated potent growth-inhibitory activity in vitro against human cancer cell lines. nih.gov This compound has shown 3- to 10-fold greater potency against tumor cells compared to normal cells, suggesting a favorable therapeutic window. nih.govresearchgate.net The primary mechanism identified for TL-77 is the potent inhibition of tubulin polymerization, which disrupts mitotic spindle assembly, leading to cell-cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). nih.govresearchgate.net

Further pre-clinical studies are aimed at identifying other potential targets. Modern drug discovery can screen millions of compounds against numerous targets, and computational methods are increasingly used to predict these interactions before synthesis. researchgate.net The goal is to move beyond single-target drugs and explore multi-targeted compounds that might offer improved efficacy, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.netresearchgate.net

| Compound/Class | Investigated Target/Pathway | Pre-clinical Finding |

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | Tubulin Polymerization | Potently inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net |

| Sulfonamides (General Class) | Various Enzymes / Pathways | Known to possess diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai |

| Novel Derivatives | Multiple Potential Targets | The focus of ongoing research to identify new therapeutic applications for complex diseases. researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The creation of novel this compound derivatives with enhanced potency and specificity requires the development of advanced and efficient synthetic strategies. Researchers are moving beyond traditional methods to employ more sophisticated techniques capable of generating complex molecular architectures.

Key strategies include:

Multi-component Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste.

Hybrid Molecule Synthesis: This approach involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or multi-target activities. mdpi.com For instance, combining a sulfonamide core with a trimetazidine (B612337) structure, known for its anti-ischemic benefits, could yield a multifaceted therapeutic agent. mdpi.com

Catalyst-driven Synthesis: The use of novel catalysts, such as palladium diacetate in Suzuki coupling reactions, enables the construction of complex biphenyl (B1667301) structures that can be incorporated into the final derivatives. nih.gov

Ring-Opening and Condensation Reactions: Methodologies involving the condensation of starting materials like 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride, or the ring-opening of oxazolone (B7731731) intermediates followed by reaction with various hydrazides, allow for the creation of diverse heterocyclic derivatives. researchgate.netnih.gov For example, the reaction of an azo-azomethine compound with thioglycolic acid can yield thiazolidinone derivatives. ekb.eg

These advanced synthetic routes are crucial for building libraries of diverse compounds that can be screened for novel biological activities, ultimately accelerating the drug discovery process. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by enabling rapid, cost-effective, and rational design of new chemical entities. nih.gov For the this compound scaffold, these computational tools offer the potential to significantly accelerate the development of new therapeutic agents.

The integration of AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): AI-driven models can analyze existing data to build predictive models that correlate the chemical structure of derivatives with their biological activity (QSAR) and physicochemical properties (QSPR). nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to interact with a specific biological target. nih.gov These models can explore a vast chemical space to propose novel derivatives of the this compound scaffold that may not be conceived through traditional medicinal chemistry intuition.

Virtual Screening and Target Prediction: Machine learning algorithms can screen massive virtual libraries of compounds against biological targets to identify potential "hits". nih.gov This process can also be reversed to predict the most likely biological targets for a given compound, helping to uncover novel mechanisms of action.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the discovery process is critical. ML models trained on large datasets can provide accurate predictions, reducing the likelihood of late-stage failures in clinical trials. schrodinger.com

Elucidation of Novel Molecular Mechanisms of Action

A deep understanding of a compound's molecular mechanism of action is fundamental to its development as a therapeutic agent. For derivatives of this compound, research is focused on moving beyond initial observations to precisely map the intricate cellular pathways they modulate.

In the case of the anticancer derivative TL-77, initial studies identified its role as a potent inhibitor of tubulin polymerization. nih.gov However, further investigation has revealed a more complex mechanism. While the compound induces mitotic arrest, it also causes the formation of multipolar spindles and chromosome misalignment in cancer cells. nih.govresearchgate.net These effects are accompanied by downstream events, including:

Induction of DNA Damage: The compound has been shown to cause DNA damage in cancer cells. nih.gov

Modulation of Cell Cycle Proteins: It leads to the inhibition of Cdc25C phosphorylation and a downstream reduction in cyclin B1. nih.gov While this pattern is indicative of Polo-like kinase 1 (Plk1) inhibition, direct kinase assays have failed to confirm Plk1 as a primary target, suggesting a more complex or indirect interaction. nih.govresearchgate.netdoi.org

Apoptotic Signaling: TL-77 triggers apoptosis by downregulating the expression of key anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bid, Bcl-xl, and Mcl-1, while also stimulating caspase activation. nih.govresearchgate.net

The table below summarizes the observed molecular effects of the derivative TL-77, highlighting the complexity of its mechanism.

| Mechanistic Aspect | Observation | Implication |

| Primary Target | Tubulin Polymerization | Potent inhibition leads to mitotic catastrophe. nih.govresearchgate.net |

| Cell Cycle Regulation | Inhibition of Cdc25C phosphorylation | Suggests indirect effects on the Plk1 pathway, leading to G2/M arrest. nih.gov |

| Apoptosis Induction | Downregulation of Bcl-2 family proteins (Bid, Bcl-xl, Mcl-1) | Promotes programmed cell death through the intrinsic apoptotic pathway. nih.govresearchgate.net |

| Spindle Formation | Formation of multipolar spindles | Indicates interference with the normal assembly and function of the mitotic apparatus. nih.gov |

Future research will utilize advanced techniques such as chemical proteomics and cellular thermal shift assays to definitively identify direct binding partners and further unravel the compound's complete mechanism of action. escholarship.org

Application of the this compound Scaffold in Materials Science or Chemical Biology Probes

Beyond therapeutic applications, the this compound scaffold holds potential for use in materials science and as a foundational structure for chemical biology probes.

Chemical Biology Probes: A chemical probe is a small molecule used to study and manipulate biological systems, often to validate a drug target or elucidate a biological pathway. nih.govyoutube.com The this compound scaffold could be developed into a high-quality probe. escholarship.org This would involve:

Functionalization: Modifying the core structure by adding reporter tags (e.g., fluorescent dyes), affinity labels (e.g., biotin), or photoreactive groups. nih.gov

Target Engagement: Using these modified probes in techniques like activity-based protein profiling (ABPP) to covalently label and identify specific protein targets within a complex cellular environment. nih.govyoutube.com

Pathway Elucidation: Employing the probe to selectively inhibit a target protein, allowing researchers to study the resulting biological consequences and map its role in cellular pathways. escholarship.orgscispace.com

Materials Science: The unique chemical structure of sulfonamide-containing compounds suggests potential applications in materials science. ontosight.ai For instance, the incorporation of the this compound moiety into polymers could impart specific properties, such as altered thermal stability, conductivity, or optical characteristics. The presence of aromatic rings and polar sulfonamide groups could influence polymer chain packing and intermolecular interactions. Furthermore, related sulfonamide structures have been investigated for applications in dye chemistry, indicating a potential for developing novel dyes or functional coatings. ontosight.ai

These future directions highlight the versatility of the this compound scaffold, suggesting its utility extends from the realm of medicine to the development of sophisticated tools for biological research and novel materials.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)methanesulfonamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves sulfonylation of 2,4-dimethoxyaniline with methanesulfonyl chloride under basic conditions. Key steps include:

- Reagents : Methanesulfonyl chloride, 2,4-dimethoxyaniline, triethylamine (base), and anhydrous tetrahydrofuran (THF) as the solvent .

- Optimization : Use continuous flow reactors to enhance yield (up to 85%) and purity (>95%) by controlling temperature (0–5°C) and reactant stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) .

- Workup : Quench with ice-cold water, filter, and purify via recrystallization in ethanol.

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Yield (%) | 70–75 | 80–85 |

| Purity (%) | 90–92 | 95–98 |

| Reaction Time (h) | 4–6 | 1–2 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for methoxy groups (δ 3.80–3.85 ppm) and sulfonamide protons (δ 7.2–7.5 ppm) .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 254 nm confirms purity (>98%) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 246) validates molecular weight .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use in vitro assays (e.g., COX-2 inhibition) with IC₅₀ determination via fluorometric or colorimetric methods (e.g., 10 µM compound in PBS buffer, 37°C, 30 min incubation) .

- Antimicrobial Activity : Test against S. aureus (MIC assay) in Mueller-Hinton broth at 37°C, with a typical MIC range of 8–16 µg/mL .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina enhance target identification for this sulfonamide?

- Methodological Answer :

- Docking Workflow :

Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using AutoDock Tools.

Set grid box dimensions (60 × 60 × 60 Å) centered on the active site.

Run docking with Lamarckian GA (25 runs, 2.5 million evaluations).

- Validation : Compare binding affinity (ΔG ≈ −9.2 kcal/mol) with known inhibitors (e.g., Celecoxib: ΔG −10.1 kcal/mol) .

Q. How do reaction conditions influence regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Oxidation : Treat with H₂O₂ (30% in acetic acid, 50°C) to yield sulfone derivatives (90% conversion) .

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF (80°C, 12 h) to replace the sulfonamide group, achieving >70% yield .

- Key Variable : Solvent polarity (e.g., DMSO enhances electrophilicity of the sulfonamide group).

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Case Study : Discrepancies in COX-2 inhibition (IC₅₀: 5 µM vs. 15 µM) may arise from assay conditions (e.g., pH, buffer composition).

- Resolution :

Standardize protocols (e.g., uniform substrate concentration, pH 7.4).

Validate using orthogonal assays (e.g., Western blot for protein expression) .

Q. What retrosynthetic strategies are viable for generating novel analogs of this compound?

- Methodological Answer :

- AI-Driven Planning : Use tools like Pistachio or Reaxys to prioritize routes:

Disconnect the sulfonamide group to 2,4-dimethoxyaniline and methanesulfonyl chloride.

Explore Friedel-Crafts alkylation for methoxy group introduction .

- Table 2. Retrosynthetic Pathways

| Strategy | Key Step | Yield (%) |

|---|---|---|

| Direct Sulfonylation | Aniline + MsCl | 80–85 |

| Ring Functionalization | Methoxy group addition | 60–70 |

Q. How do structural modifications (e.g., halogenation) impact bioactivity and pharmacokinetics?

- Methodological Answer :

- Halogenation : Introduce Cl at the phenyl ring (para position) to enhance lipophilicity (logP increases from 1.8 to 2.5) and COX-2 affinity (IC₅₀ improves to 3 µM) .

- Pharmacokinetics : Use in silico tools (e.g., SwissADME) to predict improved metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.